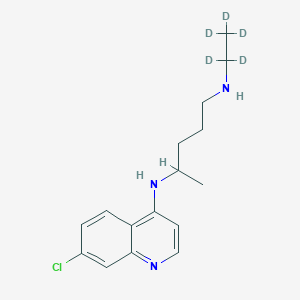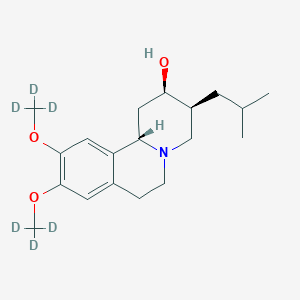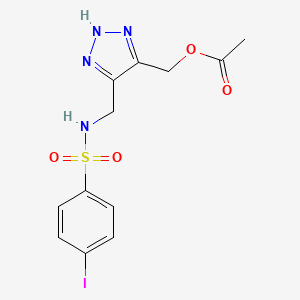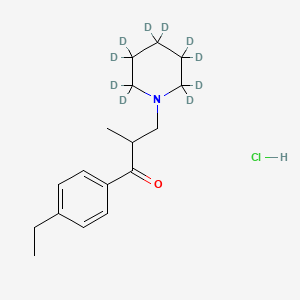
Desethyl chloroquine-D5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desethyl chloroquine-D5 is a deuterium-labeled derivative of desethyl chloroquine, which is a major metabolite of chloroquine. Chloroquine is a well-known antimalarial drug that has been used for decades to treat malaria and other diseases. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving pharmacokinetics and drug metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Desethyl chloroquine-D5 can be synthesized through the deuteration of desethyl chloroquine. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents and solvents under controlled conditions. The synthesis typically involves the following steps:
Deuteration of Chloroquine: Chloroquine is subjected to deuteration using deuterated reagents such as deuterium gas or deuterated solvents.
Desethylation: The deuterated chloroquine undergoes a desethylation reaction to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. Quality control measures are implemented to verify the deuterium content and the absence of impurities.
Análisis De Reacciones Químicas
Types of Reactions
Desethyl chloroquine-D5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo substitution reactions where the chloro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation Products: N-oxides of this compound.
Reduction Products: Secondary amines.
Substitution Products: Compounds with various functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
Desethyl chloroquine-D5 has a wide range of applications in scientific research:
Pharmacokinetics: It is used to study the absorption, distribution, metabolism, and excretion of chloroquine and its metabolites.
Drug Metabolism: It helps in understanding the metabolic pathways of chloroquine and its derivatives.
Biomedical Research: It is used in studies related to malaria, autoimmune diseases, and other conditions treated with chloroquine.
Analytical Chemistry: It serves as an internal standard in mass spectrometry and other analytical techniques.
Mecanismo De Acción
Desethyl chloroquine-D5, like chloroquine, exerts its effects by interfering with lysosomal activity and autophagy. It accumulates in lysosomes and other acidic compartments within cells, leading to the inhibition of lysosomal enzymes. This disruption affects various cellular processes, including the degradation of cellular components and the modulation of immune responses. The molecular targets include toll-like receptors and other signaling pathways involved in inflammation and immune regulation.
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: The parent compound with antimalarial properties.
Hydroxychloroquine: A derivative of chloroquine with similar therapeutic uses.
Desethyl chloroquine: The non-deuterated form of desethyl chloroquine-D5.
Bisdesethyl chloroquine: Another metabolite of chloroquine.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability of the compound and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic and drug metabolism research, offering insights that are not possible with non-deuterated compounds.
Propiedades
Fórmula molecular |
C16H22ClN3 |
|---|---|
Peso molecular |
296.85 g/mol |
Nombre IUPAC |
4-N-(7-chloroquinolin-4-yl)-1-N-(1,1,2,2,2-pentadeuterioethyl)pentane-1,4-diamine |
InChI |
InChI=1S/C16H22ClN3/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20)/i1D3,3D2 |
Clave InChI |
MCYUUUTUAAGOOT-WNWXXORZSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])NCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl |
SMILES canónico |
CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![3-[18-(2-Carboxyethyl)-7-(1-hydroxyethyl)-12-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;3-[18-(2-carboxyethyl)-12-(1-hydroxyethyl)-7-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12421460.png)
